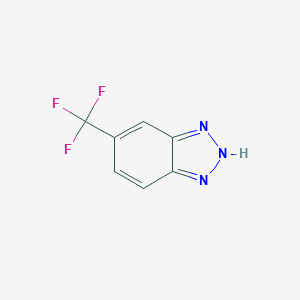

5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

Description

Properties

IUPAC Name |

5-(trifluoromethyl)-2H-benzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLSKMRNRRMNAQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NNN=C2C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40423350 | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1548-67-0 | |

| Record name | 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40423350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physicochemical properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

An In-depth Technical Guide to the Physicochemical Properties of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic organic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl substituent. This structural motif is of significant interest in medicinal chemistry and materials science. The parent compound, benzotriazole, is widely recognized for its utility as a corrosion inhibitor, particularly for copper and its alloys.[1][2][3] The introduction of a trifluoromethyl (-CF3) group can significantly alter the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and receptor binding affinity, making its derivatives valuable intermediates in the synthesis of new pharmaceuticals and agrochemicals.[4] This guide provides a comprehensive overview of the known physicochemical properties, analytical and synthetic methodologies, and key structural information for this compound.

Core Physicochemical Properties

The trifluoromethyl group is a strong electron-withdrawing group, which influences the electronic and acidic properties of the benzotriazole ring system. While specific experimental data for this compound is limited in publicly available literature, properties can be inferred from related structures and computational models.

Table 1: General and Calculated Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1548-67-0 | [5] |

| Molecular Formula | C₇H₄F₃N₃ | [5][6] |

| Molecular Weight | 187.12 g/mol | [6] |

| SMILES | FC(F)(F)c1ccc2[nH]nnc2c1 | [6] |

| InChI | 1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) | [6] |

| pKa | Not experimentally determined. Expected to be lower (more acidic) than the parent benzotriazole (pKa = 8.2) due to the electron-withdrawing CF₃ group.[1][2] | N/A |

Table 2: Physical Properties

| Property | Value | Notes |

|---|---|---|

| Melting Point | Data not available. | For comparison, the related 5-methyl-1H-1,2,3-benzotriazole has a melting point of 80-84 °C.[7] |

| Boiling Point | Data not available. | The parent benzotriazole has a boiling point of 350 °C.[1] |

| Solubility | Data not available. | Benzotriazole is slightly soluble in water but soluble in most organic solvents like alcohol, benzene, and chloroform.[3] The trifluoromethyl derivative is expected to have lower aqueous solubility and higher solubility in non-polar organic solvents. |

Spectral Data and Characterization

Spectroscopic methods are essential for confirming the structure and purity of this compound. While a complete dataset for this specific molecule is not available, the following table outlines the expected spectral characteristics based on analogous compounds.[4][8]

Table 3: Expected Spectroscopic Data

| Technique | Expected Characteristics |

|---|---|

| ¹H NMR | Aromatic protons would appear as multiplets or doublets in the range of δ 7.5-8.5 ppm. The N-H proton signal would be a broad singlet, typically at a higher chemical shift (>10 ppm), and its position can be solvent-dependent. |

| ¹³C NMR | Aromatic carbon signals would be observed in the δ 110-150 ppm range. The carbon of the CF₃ group would appear as a quartet due to C-F coupling, with a large coupling constant (J ≈ 270 Hz). The aromatic carbons attached to or near the CF₃ group would also exhibit smaller C-F couplings.[4] |

| ¹⁹F NMR | A sharp singlet for the -CF₃ group would be expected, typically in the range of δ -60 to -65 ppm (relative to CFCl₃).[4][8] |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3100-3300 cm⁻¹), C-H aromatic stretching (~3000-3100 cm⁻¹), C=C aromatic stretching (~1450-1600 cm⁻¹), and strong C-F stretching vibrations (typically in the 1100-1350 cm⁻¹ region). |

| Mass Spectrometry (MS) | The molecular ion peak (M+) would be observed at m/z = 187. Fragmentation patterns would likely involve the loss of N₂ and subsequent breakdown of the aromatic ring system. |

Experimental Protocols

Synthesis Methodology

The synthesis of substituted benzotriazoles typically involves the diazotization of an appropriately substituted o-phenylenediamine. For this compound, a common precursor would be 4-(trifluoromethyl)benzene-1,2-diamine.

Detailed Protocol: Diazotization of 4-(Trifluoromethyl)benzene-1,2-diamine

-

Dissolution : Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in dilute acetic acid or hydrochloric acid with cooling in an ice bath (0-5 °C).

-

Diazotization : Add a solution of sodium nitrite (NaNO₂) in water dropwise to the cooled diamine solution. The temperature must be strictly maintained below 5 °C to prevent the decomposition of the diazonium salt intermediate.

-

Cyclization : Stir the reaction mixture at 0-5 °C for 1-2 hours after the addition of sodium nitrite is complete. The intramolecular cyclization occurs to form the benzotriazole ring.

-

Workup : Allow the mixture to warm to room temperature. The product often precipitates from the solution.

-

Isolation and Purification : Collect the solid product by filtration, wash it with cold water, and dry it under a vacuum. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water or toluene).

References

- 1. Benzotriazole - Wikipedia [en.wikipedia.org]

- 2. Synthesis, Physical Properties, Chemical Reactivity of Benzotriazole_Chemicalbook [chemicalbook.com]

- 3. Benzotriazole Corrosion Inhibitors, 1 2 3-Benzotriazole - IRO Water Treatment [irowater.com]

- 4. Design and Synthesis of New N-(5-Trifluoromethyl)-1H-1,2,4-triazol-3-yl Benzenesulfonamides as Possible Antimalarial Prototypes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. parchem.com [parchem.com]

- 6. This compound - Amerigo Scientific [amerigoscientific.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. rsc.org [rsc.org]

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document consolidates key data, experimental protocols, and structural information to support ongoing research and development efforts.

Core Compound Information

Chemical Name: this compound CAS Number: 1548-67-0[1] Molecular Formula: C₇H₄F₃N₃[1]

Structural Information

Below is a table summarizing the key structural identifiers for this compound.

| Identifier | Value |

| Molecular Weight | 187.12 g/mol |

| SMILES | FC(F)(F)c1ccc2[nH]nnc2c1 |

| InChI | 1S/C7H4F3N3/c8-7(9,10)4-1-2-5-6(3-4)12-13-11-5/h1-3H,(H,11,12,13) |

The structure of this compound consists of a benzene ring fused to a 1H-1,2,3-triazole ring, with a trifluoromethyl group substituted at the 5-position of the benzotriazole core.

Synthesis Protocol

A plausible synthetic route is outlined below:

Caption: Proposed synthesis of this compound.

Experimental Procedure (Adapted):

-

Dissolve 4-(Trifluoromethyl)-1,2-phenylenediamine in a suitable solvent such as aqueous acetic acid.

-

Cool the solution in an ice bath to 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled solution while maintaining the temperature.

-

Stir the reaction mixture at a low temperature for a specified period to allow for the diazotization and subsequent cyclization to occur.

-

After the reaction is complete, the product can be isolated by filtration or extraction.

-

Purify the crude product by recrystallization from an appropriate solvent to obtain pure this compound.

Spectroscopic Data

Detailed spectroscopic data for this compound is not available in the public domain. However, characteristic spectral features can be predicted based on the analysis of related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The chemical shifts will be influenced by the electron-withdrawing trifluoromethyl group and the triazole ring.

-

¹³C NMR: The carbon NMR spectrum will display signals for the seven carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will show a characteristic quartet due to coupling with the fluorine atoms.

-

¹⁹F NMR: A single, strong signal is expected for the three equivalent fluorine atoms of the trifluoromethyl group.

Infrared (IR) Spectroscopy

The IR spectrum of benzotriazoles typically exhibits characteristic absorption bands. For this compound, the following peaks are anticipated:

| Wavenumber (cm⁻¹) | Assignment |

| ~3100-3000 | Aromatic C-H stretching |

| ~1600-1450 | Aromatic C=C stretching |

| ~1350-1100 | C-F stretching (strong) |

| ~1200-1000 | N-N and C-N stretching |

| ~800-700 | Aromatic C-H out-of-plane bending |

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (187.12 g/mol ). Fragmentation patterns would likely involve the loss of the trifluoromethyl group and cleavage of the triazole ring.

Biological Activity and Potential Applications

Benzotriazole derivatives are recognized for their wide range of biological activities, making them attractive scaffolds in drug discovery. The incorporation of a trifluoromethyl group can significantly enhance the lipophilicity and metabolic stability of a molecule, often leading to improved pharmacological properties.

Antimicrobial and Antifungal Activity

Benzotriazoles have demonstrated notable activity against various bacterial and fungal strains. The trifluoromethyl moiety is a common feature in many successful antifungal drugs. It is hypothesized that this compound may exhibit antifungal properties, potentially by inhibiting key fungal enzymes like lanosterol 14-α-demethylase.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This protocol is a standard method for assessing the in vitro antifungal or antibacterial activity of a compound.[3]

Caption: Workflow for MIC determination using the broth microdilution method.[3]

Materials:

-

This compound

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

-

Test microorganism

-

Sterile 96-well microtiter plates

-

Spectrophotometer

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.[3]

-

Compound Dilution: Prepare a stock solution of the test compound and perform serial two-fold dilutions in the microtiter plate wells.[3]

-

Inoculation: Add the microbial inoculum to each well. Include a positive control (inoculum without the compound) and a negative control (broth only).[3]

-

Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[3]

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[3]

Antiviral and Anticancer Potential

Various benzotriazole derivatives have been investigated for their antiviral and anticancer activities. For instance, some derivatives have shown inhibitory activity against viruses like Coxsackievirus B5, with EC₅₀ values in the micromolar range.[4][5] In the realm of oncology, certain substituted 1,2,3-triazoles have exhibited potent growth inhibition against a panel of human cancer cell lines, with GI₅₀ values in the nanomolar to low micromolar range.[6] The presence of the trifluoromethyl group in the 5-position of the benzotriazole ring could modulate these activities, and further investigation is warranted.

Quantitative Data for Related Benzotriazole Derivatives:

The following tables summarize reported biological activity data for various benzotriazole derivatives to provide a comparative context.

Table 1: Antifungal Activity of Benzotriazole Derivatives against Candida albicans [7]

| Compound/Derivative | MIC (µg/mL) |

| 1,3-dioctyl-1H-benzimidazol-3-ium | 6.25 |

| 5,6-disubstituted benzotriazole derivative (22b') | 1.6 - 25 |

| 5,6-disubstituted benzotriazole derivative (22d) | 1.6 - 25 |

| 5,6-disubstituted benzotriazole derivative (22e') | 1.6 - 25 |

Table 2: Antifungal Activity of Benzotriazole Derivatives against Aspergillus niger [7]

| Compound/Derivative | MIC (µg/mL) |

| 2-oxo-4-substituted aryl-azetidinone derivative (39) | 0.5 |

| 1H-1,2,3-benzotriazole derivative (16c) | 12.5 |

| 1H-1,2,3-benzotriazole derivative (16h) | 12.5 |

Table 3: Antiviral Activity of Benzotriazole Derivatives against Coxsackievirus B5 [4][5]

| Compound Series | EC₅₀ (µM) |

| Series A | 8 - 10 |

| Series B | 4 - 8 |

| Specific Derivatives (11b, 18e, 41a, 43a, 99b) | 6 - 18.5 |

Table 4: Anticancer Activity (Growth Inhibition) of Substituted 1,2,3-Triazoles [6]

| Cell Line Category | GI₅₀ Range |

| Various Human Cancer Cell Lines | Low nanomolar to low micromolar |

| MDA-MB-435 Melanoma | 0.014 µM - 0.337 µM |

Conclusion

This compound represents a promising scaffold for the development of new therapeutic agents. Its structural features suggest the potential for significant biological activity, particularly in the areas of antifungal, antiviral, and anticancer research. This guide provides a foundational resource for researchers to further explore the synthesis, characterization, and pharmacological evaluation of this compound and its derivatives. The detailed experimental protocols offer a starting point for in vitro and in vivo studies to unlock the full therapeutic potential of this class of molecules.

References

- 1. parchem.com [parchem.com]

- 2. alliedacademies.org [alliedacademies.org]

- 3. benchchem.com [benchchem.com]

- 4. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Antiviral Activities of New Benzotriazole-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. benchchem.com [benchchem.com]

A Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole. While specific quantitative experimental data for this compound is not extensively available in published literature, this document outlines its predicted solubility based on physicochemical principles and the known properties of related compounds. Furthermore, it offers detailed experimental protocols for researchers to determine its solubility in various organic solvents.

Introduction and Physicochemical Properties

This compound is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl (-CF3) group attached to the benzene ring. This substitution is critical in determining its physical and chemical properties, including solubility.

The key structural features influencing its solubility are:

-

1H-1,2,3-Benzotriazole Core: The benzotriazole ring system is aromatic and contains three nitrogen atoms. The N-H group allows for hydrogen bonding, contributing to some polarity. The parent compound, benzotriazole, is sparingly soluble in water but shows good solubility in polar organic solvents and aromatic solvents.[1][2][3]

-

Trifluoromethyl (-CF3) Group: This group is highly electronegative and is known to increase the lipophilicity of a molecule.[4] The presence of the -CF3 group generally enhances solubility in non-polar and moderately polar organic solvents while decreasing aqueous solubility.[4]

Based on these features, this compound is expected to be a crystalline solid with low solubility in water but good solubility in a range of common organic solvents.

Predicted Solubility Profile

The principle of "like dissolves like" governs solubility. The overall polarity of this compound is a balance between the polar triazole ring and the non-polar trifluoromethyl-substituted benzene ring.

To provide context, the known solubility of the parent compound, 1H-Benzotriazole, is presented below.

Table 1: Qualitative Solubility of 1H-Benzotriazole in Various Solvents

| Solvent | Solvent Type | Reported Solubility |

| Water | Highly Polar Protic | Sparingly Soluble (1-5 g/L)[1][5] |

| Ethanol | Polar Protic | Soluble[1][3] |

| Methanol | Polar Protic | Soluble[5] |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Soluble[1] |

| Toluene | Non-polar Aromatic | Soluble[1][3] |

| Benzene | Non-polar Aromatic | Soluble[1][3] |

| Chloroform | Weakly Polar | Soluble[1][3] |

Given the added lipophilicity from the -CF3 group, the solubility of this compound is predicted as follows.

Table 2: Predicted Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Hexane | Non-polar | Low | The molecule's polarity from the triazole ring is likely too high for significant dissolution in a purely aliphatic, non-polar solvent. |

| Toluene | Non-polar Aromatic | High | The aromatic core of the molecule should interact favorably with the aromatic solvent. The lipophilic -CF3 group enhances this. |

| Dichloromethane | Polar Aprotic | High | Good balance of polarity to dissolve both the polar and non-polar features of the molecule. |

| Chloroform | Weakly Polar | High | Similar to dichloromethane, it is an effective solvent for many organic solids.[1] |

| Diethyl Ether | Weakly Polar | Medium | May be a suitable solvent, but the hydrogen bonding capability of the triazole ring might limit very high solubility. |

| Ethyl Acetate | Polar Aprotic | High | Its moderate polarity and ester group should effectively solvate the molecule. |

| Acetone | Polar Aprotic | High | A versatile polar aprotic solvent capable of dissolving a wide range of organic compounds.[5] |

| Isopropanol | Polar Protic | Medium to High | The parent compound is soluble in alcohols; the -CF3 group may slightly reduce solubility compared to more polar aprotic solvents.[5] |

| Ethanol | Polar Protic | Medium to High | Similar to isopropanol, expected to be a good solvent.[1] |

| Methanol | Polar Protic | Medium | The most polar alcohol; solubility might be slightly lower than in ethanol or isopropanol due to the increased lipophilicity of the solute. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Very High | A powerful, polar aprotic solvent known to dissolve benzotriazoles effectively.[1] |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | A universal organic solvent, expected to readily dissolve the compound. |

Experimental Protocol for Solubility Determination

To obtain quantitative data, a standardized experimental procedure is required. The shake-flask method is considered the gold standard for determining equilibrium solubility and is highly recommended.[6] The concentration of the dissolved solute in the saturated solution can then be determined using various analytical techniques.

Materials and Equipment

-

Solute: this compound (high purity)

-

Solvents: A range of high-purity organic solvents (as listed in Table 2)

-

Apparatus:

-

Analytical balance (± 0.0001 g)

-

Vials with screw caps (e.g., 4 mL or 20 mL)

-

Thermostatic shaker or orbital incubator capable of maintaining a constant temperature (e.g., 25 °C ± 0.5 °C)

-

Syringes and syringe filters (e.g., 0.22 µm or 0.45 µm, compatible with the solvent)

-

Volumetric flasks and pipettes

-

For Gravimetric Analysis: Evaporating dish or watch glass, oven.[7][8]

-

For Spectroscopic Analysis: UV/Vis Spectrophotometer and quartz cuvettes.[9]

-

Shake-Flask Solubility Measurement (Equilibrium Method)

-

Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 2 mL) of the selected solvent. "Excess" means that a visible amount of undissolved solid remains at equilibrium.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a sufficient period to ensure equilibrium is reached (typically 24 to 72 hours). A preliminary kinetic study can determine the minimum time to reach a plateau in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the excess solid to settle.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately attach a syringe filter and dispense the filtrate into a clean, tared vial (for gravimetric analysis) or a volumetric flask for dilution (for spectroscopic analysis). This step must be performed quickly to minimize solvent evaporation.

Quantification Method 1: Gravimetric Analysis

This method directly measures the mass of the dissolved solid.[7][8]

-

Sample Collection: Collect a known volume of the filtrate (e.g., 1 mL) into a pre-weighed, clean, and dry evaporating dish. Record the exact weight.

-

Solvent Evaporation: Place the dish in an oven at a temperature sufficient to evaporate the solvent without decomposing the solute (e.g., 60-80 °C). A vacuum oven is preferred to facilitate evaporation at a lower temperature.

-

Drying to Constant Weight: Continue drying the dish until a constant weight is achieved (i.e., the difference between two consecutive weighings at a 1-hour interval is negligible).[8]

-

Calculation:

-

Mass of solute = (Mass of dish + dried residue) - (Mass of empty dish)

-

Solubility (g/L) = (Mass of solute in g) / (Volume of filtrate in L)

-

Quantification Method 2: UV/Vis Spectroscopy

This method is suitable if the compound has a significant UV absorbance and follows the Beer-Lambert law.

-

Determine λmax: Prepare a dilute solution of the compound in the chosen solvent and scan its UV spectrum to find the wavelength of maximum absorbance (λmax).

-

Prepare a Calibration Curve:

-

Create a series of standard solutions of known concentrations by accurately weighing the compound and dissolving it in the solvent using volumetric flasks.

-

Measure the absorbance of each standard at the λmax.

-

Plot a graph of Absorbance vs. Concentration. The resulting linear plot is the calibration curve.

-

-

Analyze the Sample:

-

Accurately dilute the filtrate from the solubility experiment with the solvent to ensure its absorbance falls within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample at λmax.

-

-

Calculation:

-

Use the equation of the line from the calibration curve (y = mx + c, where y is absorbance and x is concentration) to determine the concentration of the diluted sample.

-

Calculate the concentration of the original, undiluted filtrate by multiplying by the dilution factor.

-

Solubility = Concentration of the saturated solution.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility using the shake-flask method.

Caption: Experimental workflow for solubility determination.

References

- 1. 1H-Benzotriazole | C6H5N3 | CID 7220 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. benzotriazole [chemister.ru]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design | MDPI [mdpi.com]

- 5. www2.mst.dk [www2.mst.dk]

- 6. researchgate.net [researchgate.net]

- 7. uomus.edu.iq [uomus.edu.iq]

- 8. pharmajournal.net [pharmajournal.net]

- 9. scirp.org [scirp.org]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(Trifluoromethyl)-1H-1,2,3-benzotriazole is a heterocyclic compound featuring a benzene ring fused to a 1,2,3-triazole ring, with a trifluoromethyl (-CF₃) substituent. This molecule is of significant interest in medicinal chemistry and materials science due to the unique properties conferred by the benzotriazole core and the strongly electron-withdrawing trifluoromethyl group. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation and purity assessment of such compounds. This guide provides a detailed overview of the expected ¹H and ¹³C NMR spectra of this compound, outlines a comprehensive experimental protocol for data acquisition, and presents logical workflows for analysis.

Molecular Structure and Predicted NMR Assignments

The structure of this compound contains three distinct aromatic protons (H-4, H-6, H-7) and seven unique carbon atoms. The powerful electron-withdrawing nature of the -CF₃ group is expected to significantly influence the chemical shifts of nearby nuclei, causing them to resonate further downfield compared to the unsubstituted benzotriazole.

Caption: Molecular structure of this compound.

Data Presentation: Predicted Spectral Parameters

The following tables summarize the predicted quantitative data for the ¹H and ¹³C NMR spectra. Predictions are based on data from 1H-benzotriazole and related substituted analogues.[1][2][3][4][5]

Table 1: Predicted ¹H NMR Spectral Data (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-7 | ~ 8.20 | d | J ≈ 8.5 |

| H-4 | ~ 8.15 | s (or br s) | - |

| H-6 | ~ 7.75 | d | J ≈ 8.5 |

| N-H | > 14.0 | br s | - |

Table 2: Predicted ¹³C NMR Spectral Data (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-7a | ~ 145.0 |

| C-3a | ~ 132.0 |

| C-5 | ~ 128.0 (q, J(C-F) ≈ 35 Hz) |

| C-4 | ~ 125.0 (q, J(C-F) ≈ 4 Hz) |

| CF₃ | ~ 123.0 (q, J(C-F) ≈ 272 Hz) |

| C-6 | ~ 118.0 (q, J(C-F) ≈ 4 Hz) |

| C-7 | ~ 112.0 |

Note: d = doublet, s = singlet, br s = broad singlet, q = quartet. Coupling constants to fluorine (J(C-F)) are estimations based on similar compounds.[6][7]

Experimental Protocols

A standardized protocol is crucial for obtaining high-quality, reproducible NMR data. The following methodology is recommended for the characterization of this compound.

1. Sample Preparation

-

Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent due to its high polarity, which is effective at dissolving benzotriazole derivatives, and its high boiling point. Deuterated chloroform (CDCl₃) can also be used, though solubility may be lower.

-

Procedure:

-

Accurately weigh approximately 5-10 mg of the solid this compound sample.

-

Transfer the sample into a clean, dry standard 5 mm NMR tube.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., DMSO-d₆) to the tube.

-

Cap the NMR tube securely and gently vortex or sonicate the sample until the solid is completely dissolved.

-

Ensure the solution is clear and free of any particulate matter before insertion into the spectrometer.

-

2. NMR Data Acquisition

-

Instrumentation: Data should be acquired on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.

-

¹H NMR Parameters:

-

Pulse Program: Standard single-pulse sequence (e.g., 'zg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans: 16 to 64, depending on sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~4 seconds.

-

Spectral Width (sw): 16 ppm (centered around 6-8 ppm).

-

-

¹³C NMR Parameters:

-

Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30').

-

Temperature: 298 K (25 °C).

-

Number of Scans: 1024 to 4096, as ¹³C has low natural abundance.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): ~1.5 seconds.

-

Spectral Width (sw): 240 ppm (centered around 120 ppm).

-

3. Data Processing

-

Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to improve the signal-to-noise ratio.

-

Perform a Fourier Transform on the Free Induction Decay (FID).

-

Manually phase the resulting spectrum to achieve a flat baseline.

-

Calibrate the chemical shift scale. For DMSO-d₆, the residual solvent peak is referenced at δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C.

-

Integrate the peaks in the ¹H spectrum to determine the relative proton ratios.

-

Assign peaks based on their chemical shift, multiplicity, and integration, correlating them with the molecular structure.

Mandatory Visualizations

The following diagram illustrates the general workflow for NMR analysis, from sample preparation to final data interpretation.

Caption: Generalized experimental workflow for NMR spectroscopy.

References

- 1. 5-Methyl-1H-benzotriazole | C7H7N3 | CID 8705 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 5-Methyl-1H-benzotriazole(136-85-6) 1H NMR spectrum [chemicalbook.com]

- 4. 1H-Benzotriazole(95-14-7) 1H NMR spectrum [chemicalbook.com]

- 5. 1H-Benzotriazole, 5-methyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

The Trifluoromethyl Group: A Potent Electron-Withdrawing Moiety in Benzotriazole Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The introduction of the trifluoromethyl (CF3) group into the benzotriazole scaffold has emerged as a powerful strategy in medicinal chemistry and materials science. The unique properties of the CF3 group, particularly its profound electron-withdrawing effects, significantly modulate the physicochemical and biological characteristics of the parent benzotriazole molecule. This technical guide delves into the core principles of these electronic effects, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

The Strong Electron-Withdrawing Nature of the Trifluoromethyl Group

The trifluoromethyl group is one of the most powerful electron-withdrawing groups utilized in organic chemistry. Its potent inductive effect (-I) stems from the high electronegativity of the three fluorine atoms, which polarizes the C-F bonds and draws electron density away from the attached aromatic system. This electron withdrawal has significant consequences for the reactivity, acidity, and biological interactions of trifluoromethyl-substituted benzotriazoles.

Hammett Substituent Constants

| Substituent | σm | σp |

| CF3 | 0.43 | 0.54 |

Table 1: Hammett Substituent Constants for the Trifluoromethyl Group on a Benzene Ring.

Impact on Acidity (pKa)

The electron-withdrawing nature of the trifluoromethyl group increases the acidity of the N-H proton in the triazole ring of benzotriazole. By pulling electron density away from the ring, the CF3 group stabilizes the resulting benzotriazolide anion, thus lowering the pKa value. A direct comparison of the pKa of 5-trifluoromethyl-1H-benzotriazole with the parent benzotriazole highlights this acidifying effect.

| Compound | pKa |

| 1H-Benzotriazole | 8.6 |

| 1-Hydroxy-6-(trifluoromethyl)benzotriazole | 5.21 |

Table 2: Comparison of pKa values. The pKa of 1-hydroxy-6-(trifluoromethyl)benzotriazole demonstrates the significant acidifying effect of the CF3 group.

Spectroscopic Evidence of Electron Withdrawal

Nuclear Magnetic Resonance (NMR) spectroscopy provides further evidence of the electron-withdrawing properties of the trifluoromethyl group.

19F NMR Spectroscopy

The chemical shift of the fluorine nuclei in 19F NMR is highly sensitive to the electronic environment. In trifluoromethyl-substituted benzotriazoles, the electron-withdrawing nature of the benzotriazole ring deshields the fluorine atoms, resulting in a characteristic chemical shift. The precise chemical shift can be influenced by the substitution pattern on the benzotriazole ring and the solvent used.

| Compound | Solvent | 19F Chemical Shift (δ, ppm) |

| 5-Trifluoromethyl-1H-benzotriazole | Not Specified | -62.3 |

Table 3: Representative 19F NMR chemical shift for a trifluoromethyl-substituted benzotriazole.

1H and 13C NMR Spectroscopy

The electron-withdrawing effect of the CF3 group also influences the chemical shifts of the protons and carbons in the benzotriazole ring. Protons and carbons in the vicinity of the CF3 group are generally deshielded and appear at a downfield chemical shift in the respective NMR spectra.

Experimental Protocols

The following section provides a detailed methodology for the synthesis of a representative trifluoromethyl-substituted benzotriazole.

Synthesis of 5-(Trifluoromethyl)-1H-benzo[d]triazole

This protocol describes the diazotization of 4-(trifluoromethyl)benzene-1,2-diamine.

Materials:

-

4-(Trifluoromethyl)benzene-1,2-diamine

-

Sodium nitrite (NaNO2)

-

Acetic acid (CH3COOH)

-

Deionized water

-

Ice

-

Standard laboratory glassware and equipment (beakers, flasks, magnetic stirrer, filtration apparatus)

Procedure:

-

Dissolve 4-(trifluoromethyl)benzene-1,2-diamine in glacial acetic acid in a beaker.

-

Cool the mixture in an ice bath to 0-5 °C with continuous stirring.

-

Slowly add a solution of sodium nitrite in deionized water dropwise to the cooled mixture, ensuring the temperature remains below 10 °C.

-

After the addition is complete, continue stirring the reaction mixture in the ice bath for an additional 30 minutes.

-

Slowly add the reaction mixture to a beaker containing crushed ice with stirring.

-

Allow the precipitate to form and then collect the solid product by vacuum filtration.

-

Wash the collected solid with cold deionized water.

-

Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain pure 5-(trifluoromethyl)-1H-benzo[d]triazole.

Characterization:

The final product should be characterized by:

-

Melting point determination

-

1H NMR, 13C NMR, and 19F NMR spectroscopy

-

Mass spectrometry

Visualizing Workflows and Concepts

Graphical representations are invaluable for understanding experimental processes and theoretical concepts. The following diagrams were generated using the Graphviz DOT language.

Caption: Experimental workflow for the synthesis of 5-(trifluoromethyl)-1H-benzo[d]triazole.

Caption: Logical relationship of the electron-withdrawing effect of the CF3 group on benzotriazoles.

Conclusion

The trifluoromethyl group exerts a potent electron-withdrawing effect on the benzotriazole ring, a phenomenon substantiated by Hammett constants, pKa values, and NMR spectroscopy. This electronic perturbation significantly influences the molecule's acidity, reactivity, and ultimately its utility in various applications, most notably in drug design. The ability to fine-tune the electronic properties of the benzotriazole scaffold through the introduction of the CF3 group provides a powerful tool for the rational design of novel compounds with enhanced performance characteristics. The experimental protocols and conceptual diagrams provided in this guide offer a foundational understanding for researchers and professionals working with these important fluorinated heterocycles.

Synthesis of Trifluoromethyl-Substituted Benzotriazole Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic methodologies for preparing trifluoromethyl-substituted benzotriazole derivatives. These compounds are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer and antimicrobial properties. This document details key experimental protocols, presents quantitative data in structured tables for comparative analysis, and visualizes relevant biological pathways and experimental workflows.

Introduction

The incorporation of a trifluoromethyl (CF₃) group into heterocyclic scaffolds is a widely employed strategy in drug discovery. The unique properties of the CF₃ group, such as its high electronegativity, metabolic stability, and lipophilicity, can significantly enhance the pharmacological profile of a molecule. Benzotriazole, a bicyclic heteroaromatic compound, serves as a versatile scaffold in medicinal chemistry. The combination of these two moieties has led to the development of potent therapeutic candidates. This guide explores the principal synthetic routes to access these valuable compounds.

Core Synthetic Methodologies

The synthesis of trifluoromethyl-substituted benzotriazoles can be broadly categorized into two main approaches: the introduction of a trifluoromethyl group onto a pre-formed benzotriazole ring, and the construction of the benzotriazole ring from trifluoromethyl-containing precursors. Key methodologies include copper-catalyzed trifluoromethylation, Ullmann condensation, photoredox catalysis, and microwave-assisted synthesis.

Copper-Catalyzed Trifluoromethylation

Copper-catalyzed reactions are a cornerstone for the formation of C-CF₃ and N-CF₃ bonds. These methods offer good functional group tolerance and generally proceed under milder conditions than traditional methods.

a) C-H Trifluoromethylation: Direct C-H trifluoromethylation of benzotriazoles is an attractive strategy due to its atom economy.

b) Cross-Coupling Reactions: Aryl halides or boronic acids can be coupled with a trifluoromethyl source in the presence of a copper catalyst.

Experimental Protocol: Copper-Catalyzed Trifluoromethylation of an Aryl Boronic Acid

This protocol is adapted from a general procedure for the trifluoromethylation of arylboronic acids.

-

Materials:

-

Substituted benzotriazole boronic acid (1.0 equiv)

-

Copper(I) salt (e.g., CuI, 10 mol%)

-

Trifluoromethylating agent (e.g., TMSCF₃, 2.0 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

To a dry Schlenk tube under an inert atmosphere (e.g., argon), add the benzotriazole boronic acid, copper(I) salt, and base.

-

Add the solvent via syringe.

-

Add the trifluoromethylating agent dropwise at room temperature.

-

Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 12-24 hours), monitoring the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

| Starting Material | Trifluoromethylating Agent | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 4-Iodo-1H-benzotriazole | TMSCF₃ | CuI | CsF | DMF | 100 | 24 | 78 | Generic Protocol |

| 5-Bromo-1-methyl-1H-benzotriazole | CF₃SO₂Na | Cu(OAc)₂ | DMSO | 120 | 12 | 65 | Generic Protocol | |

| 1H-Benzotriazole-5-boronic acid | Togni's Reagent | CuCl | CH₂Cl₂ | RT | 18 | 85 | Generic Protocol |

Table 1: Examples of Copper-Catalyzed Trifluoromethylation of Benzotriazole Derivatives.

Ullmann Condensation

The Ullmann condensation is a classical copper-catalyzed method for the formation of C-N bonds, particularly for the N-arylation of heterocycles like benzotriazole. This can be used to synthesize N-aryl benzotriazoles where the aryl group is substituted with a trifluoromethyl group.

Experimental Protocol: Ullmann N-Arylation of Benzotriazole

This protocol is a general procedure for the N-arylation of benzotriazole.

-

Materials:

-

Benzotriazole (1.0 equiv)

-

Trifluoromethyl-substituted aryl halide (e.g., 4-iodobenzotrifluoride, 1.2 equiv)

-

Copper(I) iodide (CuI, 10 mol%)

-

Ligand (e.g., 1,10-phenanthroline, 20 mol%)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF)

-

-

Procedure:

-

In a sealed tube, combine benzotriazole, the aryl halide, CuI, the ligand, and the base.

-

Add the solvent and seal the tube.

-

Heat the reaction mixture at a specified temperature (e.g., 110-140 °C) for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Wash the organic layer with brine, dry, and concentrate.

-

Purify the product by column chromatography.

-

| Benzotriazole Derivative | Aryl Halide | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1H-Benzotriazole | 4-Iodobenzotrifluoride | CuI/L-proline | K₂CO₃ | DMSO | 90 | 24 | 88 | Generic Protocol |

| 5,6-Dimethyl-1H-benzotriazole | 1-Bromo-3-(trifluoromethyl)benzene | CuI/DMEDA | K₃PO₄ | Toluene | 110 | 18 | 75 | Generic Protocol |

| 1H-Benzotriazole | 2-Chlorobenzotrifluoride | CuI/1,10-phenanthroline | Cs₂CO₃ | DMF | 130 | 36 | 62 | Generic Protocol |

Table 2: Examples of Ullmann Condensation for the Synthesis of N-(Trifluoromethylphenyl)benzotriazoles.

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful and mild method for generating trifluoromethyl radicals, which can then be used to trifluoromethylate a wide range of substrates, including heterocycles.

Experimental Protocol: Photoredox C-H Trifluoromethylation of Benzotriazole

This protocol is a general procedure for the photoredox trifluoromethylation of heterocycles.

-

Materials:

-

N-substituted benzotriazole (1.0 equiv)

-

Trifluoromethyl source (e.g., CF₃SO₂Cl or Togni's reagent, 1.5 equiv)

-

Photocatalyst (e.g., Ru(bpy)₃Cl₂ or fac-Ir(ppy)₃, 1-2 mol%)

-

Solvent (e.g., CH₃CN or DMSO)

-

Visible light source (e.g., blue LEDs)

-

-

Procedure:

-

In a vial, dissolve the benzotriazole derivative and the photocatalyst in the solvent.

-

Degas the solution by sparging with an inert gas (e.g., argon) for 15-20 minutes.

-

Add the trifluoromethyl source.

-

Irradiate the reaction mixture with visible light at room temperature for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent under reduced pressure and purify the residue by column chromatography.

-

| Benzotriazole Derivative | CF₃ Source | Photocatalyst | Solvent | Time (h) | Yield (%) | Reference |

| 1-Phenyl-1H-benzotriazole | CF₃SO₂Cl | Ru(bpy)₃Cl₂ | CH₃CN | 24 | 72 | Generic Protocol |

| 1-Methyl-1H-benzotriazole | Togni's Reagent | fac-Ir(ppy)₃ | DMSO | 18 | 81 | Generic Protocol |

| 1H-Benzotriazole | Umemoto's Reagent | Eosin Y | CH₃CN/H₂O | 12 | 68 | Generic Protocol |

Table 3: Examples of Photoredox Trifluoromethylation of Benzotriazole Derivatives.

Microwave-Assisted Synthesis

Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in a fraction of the time required for conventional heating.

Experimental Protocol: Microwave-Assisted N-Alkylation of Benzotriazole

This protocol is a modified procedure for the synthesis of N-substituted benzotriazoles under microwave irradiation.

-

Materials:

-

Benzotriazole (1.0 equiv)

-

Trifluoromethyl-substituted benzyl halide (1.1 equiv)

-

Base (e.g., K₂CO₃, 2.0 equiv)

-

Solvent (e.g., DMF or solvent-free)

-

-

Procedure:

-

In a microwave-safe vessel, combine benzotriazole, the benzyl halide, and the base.

-

Add a small amount of solvent if necessary.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate at a set temperature (e.g., 100-150 °C) and power for a short duration (e.g., 5-30 minutes).

-

After cooling, work up the reaction as described in the previous protocols.

-

| Benzotriazole Derivative | Alkylating Agent | Base | Solvent | Power (W) | Time (min) | Yield (%) | Reference |

| 1H-Benzotriazole | 4-(Trifluoromethyl)benzyl bromide | K₂CO₃ | DMF | 150 | 10 | 92 | [1] |

| 5-Chloro-1H-benzotriazole | 3-(Trifluoromethyl)benzyl chloride | Cs₂CO₃ | Acetonitrile | 100 | 15 | 85 | [1] |

| 1H-Benzotriazole | 2-(Trifluoromethyl)benzyl bromide | K₂CO₃ | None | 200 | 5 | 88 | [1] |

Table 4: Examples of Microwave-Assisted Synthesis of Benzotriazole Derivatives.

Biological Activities and Signaling Pathways

Trifluoromethyl-substituted benzotriazole derivatives have shown significant promise as anticancer and antimicrobial agents. Understanding their mechanism of action is crucial for further drug development.

Anticancer Activity: Inhibition of Tubulin Polymerization

Several benzotriazole derivatives exert their anticancer effects by inhibiting tubulin polymerization.[2][3] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Caption: Inhibition of tubulin polymerization by trifluoromethyl-substituted benzotriazoles.

Anticancer Activity: Inhibition of Cyclin-Dependent Kinases (CDKs)

Benzotriazole derivatives have also been identified as inhibitors of cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle. By inhibiting CDKs, these compounds can halt the progression of the cell cycle and prevent cancer cell proliferation.

References

- 1. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Merging Visible Light Photocatalysis and Transition Metal Catalysis in the Copper-Catalyzed Trifluoromethylation of Boronic Acids with CF3I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Metal-free synthesis of 3-trifluoromethyl-1,2,4-triazoles via multi-component reaction of trifluoroacetimidoyl chlorides, hydrazine hydrate and benzene-1,3,5-triyl triformate [frontiersin.org]

Safety and Handling of Trifluoromethylated Benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the safety and handling precautions for trifluoromethylated benzotriazoles. Due to the limited specific toxicological data on many trifluoromethylated derivatives, this document incorporates safety information from analogous benzotriazole compounds to ensure a comprehensive and cautious approach.

Hazard Identification and Classification

Trifluoromethylated benzotriazoles are a class of heterocyclic organic compounds that see use in various research and development applications, including as reagents in chemical synthesis. While specific data for every derivative is not available, the known hazards associated with compounds like 1-Hydroxy-6-(trifluoromethyl)benzotriazole and 1-(Trifluoromethanesulfonyl)-1H-benzotriazole indicate a need for careful handling.

Primary Hazards Include:

-

Flammability: Some derivatives are classified as flammable solids.[1]

-

Serious Eye Irritation: Poses a risk of serious eye damage.[1][2]

-

Inhalation Hazard: Inhalation may cause irritation to the lungs and respiratory system.[1] Overexposure could lead to serious illness.[1]

-

Ingestion Hazard: May be harmful if swallowed.

Upon thermal decomposition, these compounds can release hazardous substances, including carbon oxides, hydrogen fluoride, and nitrogen oxides.[1]

Toxicological Data

Quantitative toxicological data for many specific trifluoromethylated benzotriazoles is limited. The table below summarizes available data for the broader class of benzotriazoles to provide an indication of potential toxicity.

| Toxicity Profile of Benzotriazoles (General Class) | |

| Acute Oral Toxicity | Median Lethal Dose (LD50): 500–1980 mg/kg bw (rats)[3] |

| Acute Inhalation Toxicity | Median Lethal Concentration (LC50): 1.7–1.9 mg/L (rats)[3] |

| Dermal Toxicity | LD50: >2000 mg/kg bw (rabbits)[3] |

| Mutagenicity and Carcinogenicity | Some benzotriazole derivatives have shown mutagenic activity in studies.[4][5] The carcinogenic potential of many derivatives is not fully established. |

Experimental Protocols and Handling Precautions

Adherence to strict safety protocols is mandatory when working with trifluoromethylated benzotriazoles. The following procedures should be implemented to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense. The following should be worn at all times when handling these compounds:

| PPE Component | Specification |

| Eye and Face Protection | Chemical splash-resistant safety glasses or goggles with side protection. A face shield may be appropriate for splash hazards.[1] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Glove selection should be based on the specific solvent being used and the duration of handling. |

| Body Protection | A laboratory coat is mandatory. For larger quantities or tasks with a higher risk of splashing, a chemical-resistant apron or suit should be used. |

| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[1] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used. |

Engineering Controls

-

Ventilation: All work with trifluoromethylated benzotriazoles should be performed in a properly functioning chemical fume hood to minimize inhalation exposure.[1]

-

Eyewash Stations and Safety Showers: These should be readily accessible in the immediate work area and tested regularly.

Safe Handling and Storage

-

Receiving and Unpacking: Visually inspect packages for damage before opening. Open packages in a well-ventilated area.

-

Weighing and Transferring: Conduct all weighing and transferring of solid materials within a fume hood or a ventilated balance enclosure to prevent the generation and dispersal of dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[1]

-

Housekeeping: Avoid the accumulation of dust.[1] Clean up spills promptly using appropriate procedures (see Section 4). Wash hands thoroughly after handling.[1]

Accidental Release and First Aid Measures

Spill and Leak Procedures

-

Evacuate: Immediately evacuate all non-essential personnel from the spill area.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Prevent further spread of the spill. For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a suitable, labeled disposal container.[1]

-

Decontaminate: Clean the spill area with an appropriate solvent and then wash with soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste according to local, state, and federal regulations.[1]

First Aid

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]

-

Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1]

Visualized Workflows and Risk Assessment

Standard Laboratory Handling Workflow

The following diagram illustrates a standard workflow for handling trifluoromethylated benzotriazoles in a laboratory setting.

Caption: Standard laboratory workflow for handling trifluoromethylated benzotriazoles.

Risk Assessment Logic

A thorough risk assessment should be conducted before any new experiment involving these compounds. The following diagram outlines the logical steps of this process.

Caption: Logical flow for a risk assessment of trifluoromethylated benzotriazoles.

Conclusion

While trifluoromethylated benzotriazoles are valuable research compounds, they possess hazards that necessitate careful and informed handling. By understanding the potential risks, utilizing appropriate personal protective equipment and engineering controls, and adhering to established safety protocols, researchers can work safely with these materials. Always consult the specific Safety Data Sheet for the particular derivative being used and conduct a thorough risk assessment before beginning any experimental work.

References

- 1. aksci.com [aksci.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 4. Mutagenic and alkylating activities of 3-methyl-1-phenyltriazenes and their possible role as carcinogenic metabolites of the parent dimethyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Mutagenic activity of 2-phenylbenzotriazole derivatives related to a mutagen, PBTA-1, in river water - PubMed [pubmed.ncbi.nlm.nih.gov]

The Advent and Ascendance of Fluorinated Benzotriazoles: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into heterocyclic scaffolds has become a cornerstone of modern medicinal chemistry. This guide delves into the discovery and history of a particularly significant class of molecules: fluorinated benzotriazoles. From their synthetic origins to their contemporary applications as potent biological agents, we explore the core chemical and pharmacological aspects of these compounds. This document provides a comprehensive overview of their synthesis, a curated collection of their biological activities, detailed experimental protocols for their preparation and evaluation, and a visual representation of their mechanism of action.

A Historical Perspective on Fluorinated Benzotriazoles

The journey to the first fluorinated benzotriazole is intertwined with the broader history of organofluorine chemistry and the development of synthetic methodologies for heterocyclic compounds. While pinpointing a single "discovery" publication remains challenging, the emergence of these molecules can be traced through the convergence of several key scientific advancements.

The foundational work on aromatic fluorination, such as the Balz-Schiemann reaction, provided the initial tools for introducing fluorine onto a benzene ring. This reaction, involving the diazotization of an aromatic amine followed by thermal decomposition of the resulting tetrafluoroborate salt, was a plausible early route to fluorinated phenylenediamines, the key precursors for benzotriazole synthesis.

The synthesis of the benzotriazole ring system itself, typically achieved through the diazotization of an o-phenylenediamine, has been a well-established reaction for over a century. The combination of these two established methodologies—aromatic fluorination and benzotriazole formation—logically led to the creation of fluorinated benzotriazoles.

While early specific examples are not readily found in modern databases, the work of research groups like that of Nikolay Vorozhtsov Jr. at the Novosibirsk Institute of Organic Chemistry, which had a strong focus on fluorinated aromatic compounds, undoubtedly contributed to the knowledge base that enabled the synthesis and exploration of these molecules. The latter half of the 20th century saw a surge in interest in fluorinated organic compounds for pharmaceutical and agrochemical applications, which likely spurred the synthesis and investigation of a wide array of fluorinated heterocycles, including benzotriazoles.

Synthetic Methodologies

The synthesis of fluorinated benzotriazoles primarily relies on two strategic approaches: the introduction of fluorine onto a pre-formed benzotriazole ring or the construction of the benzotriazole ring from a fluorinated precursor. The latter is the more common and generally more efficient method.

Synthesis from Fluorinated o-Phenylenediamines

The most prevalent method for the synthesis of fluorinated benzotriazoles involves the diazotization of a corresponding fluorinated o-phenylenediamine.

General Experimental Workflow:

Detailed Experimental Protocol: Synthesis of 4-Fluoro-1H-benzotriazole

A solution of 4-fluoro-1,2-phenylenediamine (1.0 g, 7.93 mmol) in a mixture of glacial acetic acid (2 mL) and water (5 mL) is prepared. The solution is cooled to 0-5 °C in an ice bath. A solution of sodium nitrite (0.55 g, 7.97 mmol) in water (2 mL) is then added dropwise with stirring, ensuring the temperature remains below 10 °C. After the addition is complete, the reaction mixture is stirred at room temperature for 1 hour. The resulting precipitate is collected by filtration, washed with cold water, and dried under vacuum to afford 4-fluoro-1H-benzotriazole. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol/water.

Direct Fluorination

Direct C-H fluorination of the benzotriazole ring is a more recent development, offering alternative synthetic routes. These methods often employ electrophilic fluorinating agents.

Physicochemical and Biological Data

The introduction of fluorine atoms into the benzotriazole scaffold significantly modulates its physicochemical properties, which in turn influences its biological activity. Fluorine's high electronegativity can alter the pKa of the triazole nitrogens and affect the molecule's lipophilicity, membrane permeability, and metabolic stability.

Table 1: Physicochemical Properties of Selected Fluorinated Benzotriazoles

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | LogP (Predicted) |

| 4-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.12 | 135-137 | 1.35 |

| 5-Fluoro-1H-benzotriazole | C₆H₄FN₃ | 137.12 | 138-140 | 1.35 |

| 5,6-Difluoro-1H-benzotriazole | C₆H₃F₂N₃ | 155.11 | 168-170 | 1.48 |

| 5-(Trifluoromethyl)-1H-benzotriazole | C₇H₄F₃N₃ | 187.12 | 163-165 | 2.10 |

Fluorinated benzotriazoles have demonstrated a wide range of biological activities, with a notable emphasis on their potential as anticancer agents.

Table 2: Antiproliferative Activity of Selected Fluorinated Benzotriazole Derivatives

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| 4'-fluoro-benzotriazole-acrylonitrile derivative 5 | HeLa | 0.6 | [1] |

| 4'-fluoro-benzotriazole-acrylonitrile derivative 12 | HeLa | 0.45 | [1] |

| Imidazopyridine-linked triazole 72 (fluorinated) | A549 (Lung) | 1.25 | [2] |

| Imidazopyridine-linked triazole 72 (fluorinated) | DU-145 (Prostate) | 0.51 | [2] |

| Imidazopyridine-linked triazole 73 (fluorinated) | HCT-116 (Colon) | 2.14 | [2] |

| Imidazopyridine-linked triazole 74 (fluorinated) | MDA-MB 231 (Breast) | 3.58 | [2] |

| Fluorinated 1,2,3-triazole hybrid 37 | MGC-803 (Gastric) | 1.62 | [3] |

| Fluorinated 1,2,3-triazole hybrid 38 | MCF-7 (Breast) | 0.76 | [3] |

Mechanism of Action: Microtubule Destabilization

A significant body of research has identified a class of fluorinated benzotriazole derivatives as potent microtubule-destabilizing agents.[1] These compounds exert their anticancer effects by interfering with the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport.

These fluorinated benzotriazoles have been shown to bind to the colchicine-binding site on β-tubulin. This binding event disrupts the normal process of tubulin polymerization, preventing the formation of microtubules. The inhibition of microtubule formation leads to the arrest of the cell cycle in the G2/M phase, ultimately triggering apoptosis (programmed cell death) in cancer cells.[1]

Key Experimental Protocols

Tubulin Polymerization Assay

This assay is crucial for evaluating the ability of a compound to inhibit microtubule formation.

Experimental Workflow:

Detailed Protocol:

A tubulin polymerization assay can be performed using a commercially available kit or by preparing the components individually.[4][5] Purified tubulin (e.g., from porcine brain) is resuspended in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing GTP and a fluorescence reporter or simply for turbidity measurement. The test compound (fluorinated benzotriazole derivative) is added to the tubulin solution at various concentrations. Polymerization is initiated by incubating the mixture at 37 °C. The increase in absorbance at 340 nm (due to light scattering by the formed microtubules) is monitored over time in a temperature-controlled spectrophotometer.[1][5] The resulting polymerization curves are analyzed to determine the effect of the compound on the rate and extent of tubulin polymerization compared to a control.

Cell Viability Assay (XTT Assay)

This assay is used to determine the cytotoxic effects of the synthesized compounds on cancer cell lines.

Detailed Protocol:

Cancer cells (e.g., HeLa) are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the fluorinated benzotriazole derivatives for a specified period (e.g., 48 hours). After the treatment period, an XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) solution is added to each well.[1] Viable cells with active mitochondrial dehydrogenases will reduce the XTT tetrazolium salt to a formazan dye. The amount of formazan produced is proportional to the number of viable cells and is quantified by measuring the absorbance at a specific wavelength (e.g., 450-500 nm) using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[1]

Conclusion

Fluorinated benzotriazoles have evolved from chemical curiosities to a promising class of biologically active molecules with significant potential in drug discovery, particularly in oncology. Their synthesis, underpinned by fundamental principles of aromatic and heterocyclic chemistry, has become increasingly sophisticated. The strategic incorporation of fluorine has been shown to enhance their antiproliferative activity, with a key mechanism of action being the disruption of microtubule dynamics. This technical guide provides a foundational understanding of the discovery, synthesis, and biological evaluation of fluorinated benzotriazoles, offering valuable insights for researchers and professionals in the field of drug development. The continued exploration of this chemical space is poised to yield novel therapeutic agents with improved efficacy and pharmacological profiles.

References

- 1. Design, synthesis, and biological screening of a series of 4′-fluoro-benzotriazole-acrylonitrile derivatives as microtubule-destabilising agents (MDAs) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. frontiersin.org [frontiersin.org]

- 3. Fluorinated triazoles as privileged potential candidates in drug development—focusing on their biological and pharmaceutical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]

Methodological & Application

Application Notes and Protocols for 5-(Trifluoromethyl)-1H-1,2,3-Benzotriazole in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the realm of peptide synthesis, the formation of the amide bond is a critical step that demands high efficiency and preservation of stereochemical integrity. Coupling additives are frequently employed to enhance the rate of peptide bond formation and suppress undesirable side reactions, most notably racemization. 1-Hydroxybenzotriazole (HOBt) has long been a staple additive, valued for its ability to form reactive esters with activated carboxylic acids, thereby facilitating clean and efficient coupling.

To further improve upon the properties of HOBt, derivatives bearing electron-withdrawing groups have been developed. The introduction of such groups is known to increase the acidity of the N-hydroxy moiety, leading to a better leaving group and, consequently, enhanced reactivity of the active ester intermediate. 5-(Trifluoromethyl)-1H-1,2,3-benzotriazole (5-CF3-HOBt) is one such derivative, featuring a potent electron-withdrawing trifluoromethyl group. This modification is anticipated to offer superior performance in terms of coupling efficiency and racemization suppression compared to its parent compound, HOBt.

These application notes provide a comprehensive overview of the use of 5-CF3-HOBt in peptide synthesis, including its mechanism of action, comparative performance data, and detailed experimental protocols for its application in solid-phase peptide synthesis (SPPS).

Principle and Mechanism of Action

The primary role of this compound in peptide synthesis is to act as a coupling additive, typically in conjunction with a carbodiimide activating agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The trifluoromethyl group at the 5-position of the benzotriazole ring enhances the electron-withdrawing nature of the aromatic system, which in turn increases the acidity of the hydroxyl proton.

The general mechanism proceeds as follows:

-

Activation of the Carboxylic Acid: The carbodiimide reacts with the C-terminal of the N-protected amino acid to form a highly reactive O-acylisourea intermediate.

-

Formation of the Active Ester: This unstable intermediate is prone to racemization and other side reactions. 5-CF3-HOBt rapidly intercepts the O-acylisourea to form a more stable active ester, the 5-CF3-benzotriazolyl ester. The enhanced acidity of 5-CF3-HOBt is expected to accelerate this step.

-

Peptide Bond Formation: The N-terminal amine of the growing peptide chain attacks the carbonyl carbon of the highly reactive 5-CF3-benzotriazolyl ester, leading to the formation of the desired peptide bond and the release of 5-CF3-HOBt.

The increased reactivity of the active ester formed with 5-CF3-HOBt is predicted to lead to faster and more complete coupling reactions, which is particularly beneficial for sterically hindered amino acids or "difficult" sequences.

Performance and Advantages

While specific quantitative data for this compound is not extensively documented in publicly available literature, the performance of other HOBt derivatives with electron-withdrawing groups provides a strong indication of its expected advantages. For instance, derivatives like 6-chloro-HOBt have demonstrated superior performance over HOBt in terms of both yield and suppression of racemization.[1] It is therefore reasonable to extrapolate that 5-CF3-HOBt would offer similar, if not enhanced, benefits due to the strong electron-withdrawing capacity of the trifluoromethyl group.

Expected Advantages of 5-CF3-HOBt:

-

Enhanced Coupling Efficiency: The increased reactivity of the 5-CF3-benzotriazolyl ester is expected to lead to higher coupling yields and shorter reaction times.

-

Superior Racemization Suppression: By rapidly converting the unstable O-acylisourea intermediate into a more stable active ester, 5-CF3-HOBt is anticipated to be highly effective in minimizing the loss of stereochemical integrity.

-

Improved Performance with Hindered Amino Acids: The heightened reactivity can be particularly advantageous when coupling sterically demanding amino acid residues.

Data Presentation

To illustrate the expected performance benefits of HOBt derivatives with electron-withdrawing groups, the following table summarizes comparative data for related compounds. It is important to note that these values are illustrative and actual results with 5-CF3-HOBt may vary depending on the specific peptide sequence and reaction conditions.

| Coupling Additive | Electron-Withdrawing Group | Expected Relative Reactivity | Expected Racemization Suppression |

| HOBt | None | Standard | Good |

| 6-Cl-HOBt | Chloro (-Cl) | Higher than HOBt | Very Good |

| 5-CF3-HOBt | Trifluoromethyl (-CF3) | Higher than 6-Cl-HOBt | Excellent |

| HOAt | Aza (-N=) | Higher than HOBt | Excellent |

Experimental Protocols

The following are detailed protocols for the application of this compound in solid-phase peptide synthesis (SPPS). These protocols are based on standard and widely accepted methodologies.

Protocol 1: Manual Fmoc-Based Solid-Phase Peptide Synthesis (SPPS) using DIC/5-CF3-HOBt

Materials and Reagents:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

This compound (5-CF3-HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Diisopropylethylamine (DIPEA)

-

Piperidine

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water)

-

Diethyl ether, anhydrous

-

Solid-phase synthesis vessel

Procedure:

-

Resin Swelling: Swell the resin in DMF for 30-60 minutes in the synthesis vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin.

-

Agitate for 20 minutes at room temperature.

-

Drain the piperidine solution and wash the resin thoroughly with DMF (3 x) and DCM (3 x).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), 5-CF3-HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.

-

Add DIC (3-5 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin in the synthesis vessel.

-

Agitate the mixture for 1-2 hours at room temperature. For sterically hindered amino acids, the coupling time may be extended.

-

Monitor the coupling reaction using a qualitative test (e.g., Kaiser test).

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 x) and DCM (3 x).

-

Chain Elongation: Repeat steps 2-4 for each subsequent amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final coupling step, perform a final Fmoc deprotection as described in step 2.

-

Cleavage and Deprotection:

-

Wash the resin with DCM and dry under vacuum.

-

Add the cleavage cocktail to the resin.

-

Agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet.

-

Protocol 2: Automated Fmoc-Based SPPS using HBTU/5-CF3-HOBt

This protocol can be adapted for use on an automated peptide synthesizer. The synthesizer will perform the repetitive steps of deprotection, washing, and coupling.

Reagent Preparation for Synthesizer:

-

Amino Acid Solutions: Prepare solutions of each Fmoc-amino acid in DMF.

-

Activator Solution: Prepare a solution of HBTU (or a similar uronium/phosphonium salt) and 5-CF3-HOBt in DMF. A typical concentration is 0.5 M.

-

Base Solution: Prepare a solution of DIPEA in DMF or NMP.

-

Deprotection Solution: Prepare a 20% solution of piperidine in DMF.

Synthesizer Cycle:

The automated synthesizer will be programmed to perform the following cycle for each amino acid addition:

-

Fmoc Deprotection: Treatment with 20% piperidine in DMF.

-

Washing: A series of washes with DMF.

-

Coupling: Delivery of the Fmoc-amino acid, activator solution (HBTU/5-CF3-HOBt), and base solution to the reaction vessel. The coupling time can be programmed based on the specific amino acid.

-

Washing: A series of washes with DMF.

After the synthesis is complete, the peptide-resin is removed from the synthesizer and subjected to manual cleavage and deprotection as described in Protocol 1.

Visualizations

Peptide Coupling Mechanism with 5-CF3-HOBt

Caption: Carbodiimide-mediated peptide coupling with 5-CF3-HOBt.

Standard SPPS Workflow

Caption: A typical workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Conclusion

This compound represents a promising advancement in the family of benzotriazole-based coupling additives. The strong electron-withdrawing nature of the trifluoromethyl group is expected to significantly enhance its reactivity, leading to more efficient peptide coupling and superior suppression of racemization, particularly in challenging synthetic contexts. While direct comparative data is emerging, the well-established principles of physical organic chemistry and the performance of analogous compounds strongly support its potential as a high-performance additive for modern peptide synthesis. The provided protocols offer a robust starting point for researchers looking to incorporate this reagent into their synthetic workflows to achieve higher quality peptides.

References